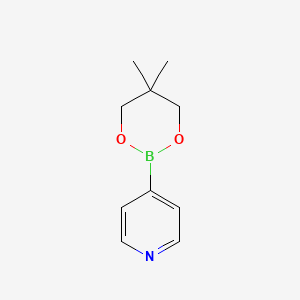

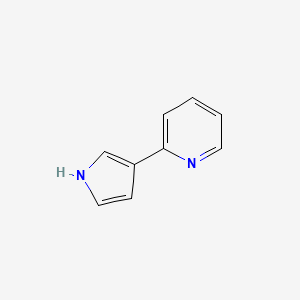

![molecular formula C17H21N3O B2871965 N-(3-(1H-吡咯并[2,3-b]吡啶-1-基)丙基)环己-3-烯甲酰胺 CAS No. 1787914-65-1](/img/structure/B2871965.png)

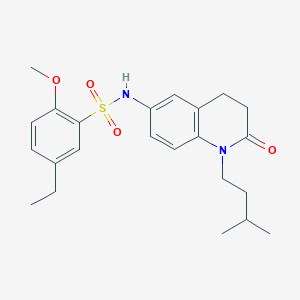

N-(3-(1H-吡咯并[2,3-b]吡啶-1-基)丙基)环己-3-烯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-pyrrolo[2,3-b]pyridine derivatives are being studied for their potential in cancer therapy. They have shown potent activities against FGFR1, 2, and 3 . FGFR signaling pathway plays an essential role in various types of tumors .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves chemical modifications . For instance, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine has a molecular weight of 118.1359 . The structure is available as a 2d Mol file or as a computed 3d SD file .科学研究应用

合成和化学性质

杂环化合物的中间体:与目标化合物相关的 N-炔丙基 β-烯胺酮已被用作合成多取代吡咯和吡啶的中间体。这展示了该化合物在促进复杂杂环结构合成的作用,这些结构在药物和材料科学中至关重要 (卡基、法布里齐和菲利斯蒂,2008)。

功能化分子的构建模块:该化合物已被研究作为有机合成中潜在的构建模块,特别是在 N-杂环的构建中,N-杂环是许多生物活性分子和药物的基本组成部分。这些研究突出了此类化合物在合成高度取代的 N-杂环(包括吡咯、吡啶和相关化合物)中的多功能性和效率 (阿尔沙迪、维萨利、埃德加利、戈尔巴尼-卡尔霍尔和侯赛因扎德-汗米里,2017)。

在材料科学中的应用

- 导电材料:一项研究集中于通过用导电聚合物填充其纳米通道来增强金属有机骨架 (MOF) 的电导率。该研究虽然没有直接提及所讨论的化合物,但举例说明了基于吡咯的分子在开发具有显着导电性改进的新材料中的更广泛应用。此类应用对于光电器件和传感器至关重要 (达拉等人,2016)。

生物医学研究

- 抗菌和抗真菌活性:经由涉及类似吡咯中间体的反应合成的螺[吡咯烷-2,3'-氧吲哚]被评估其抗菌、抗真菌、抗疟疾和抗结核活性。这项研究表明吡咯衍生物在开发针对各种传染病的新型治疗剂中具有潜力 (哈达德等人,2015)。

作用机制

Target of Action

The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide inhibits FGFRs, thereby disrupting these signaling pathways .

Biochemical Pathways

The compound’s action affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to the inhibition of tumor growth and progression .

Result of Action

In vitro studies have shown that the compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects against certain types of cancer .

未来方向

生化分析

Biochemical Properties

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide has been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that it may play a role in biochemical reactions involving these receptors. The nature of these interactions is likely to involve binding to these receptors, potentially influencing their activity .

Cellular Effects

In vitro studies have shown that N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These effects suggest that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide is likely related to its interactions with FGFR1, 2, and 3 . Upon binding to these receptors, it may influence downstream signaling pathways, potentially leading to changes in gene expression .

属性

IUPAC Name |

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c21-17(15-6-2-1-3-7-15)19-11-5-12-20-13-9-14-8-4-10-18-16(14)20/h1-2,4,8-10,13,15H,3,5-7,11-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYOGRAYLGUIOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

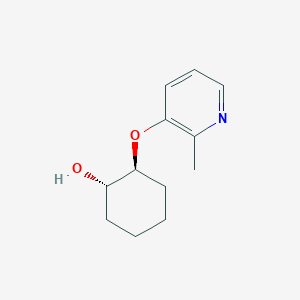

![2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2871883.png)

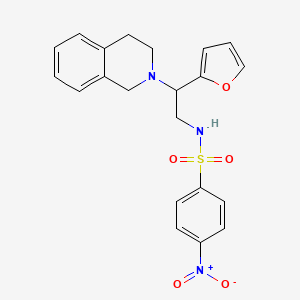

![N-[2-chloro-4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2871895.png)

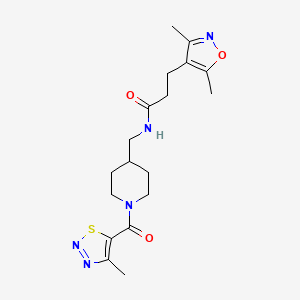

![6-Methyl-2-(2-(p-tolyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871898.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2871899.png)